molecular formula C8H11N5O2 B2573461 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 108372-92-5

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No.: B2573461
CAS No.: 108372-92-5
M. Wt: 209.209
InChI Key: AHSCQRMHTTVJGK-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a pyrrolidine ring at the 2-position

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine are not fully understood due to the lack of specific studies on this compound. Based on its structural components, we can infer some potential interactions. The pyrrolidine ring is known to interact with various enzymes and proteins . The nitro group can undergo reduction reactions, potentially interacting with reductase enzymes. The amine group can participate in acid-base reactions and form hydrogen bonds with other biomolecules.

Cellular Effects

Compounds containing pyrrolidine rings have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects

Molecular Mechanism

It is known that pyrrolidine derivatives can act as antagonists of various receptors and inhibit a wide range of enzymes . The nitro group can be reduced to an amino group, potentially affecting the redox state of the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and amidines.

    Substitution with Pyrrolidine: The substitution at the 2-position with a pyrrolidine ring can be carried out through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and substitution steps to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Pyrrolidine, suitable leaving groups like halides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 5-Amino-2-(pyrrolidin-1-yl)pyrimidin-4-amine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids or amides.

Scientific Research Applications

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of nitro and pyrrolidine substitutions on biological activity.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyrimidine: Lacks the nitro group, which may result in different biological activities.

    5-Nitro-2-(morpholin-1-yl)pyrimidin-4-amine: Contains a morpholine ring instead of a pyrrolidine ring, which can affect its chemical and biological properties.

Uniqueness

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is unique due to the presence of both a nitro group and a pyrrolidine ring, which can confer specific reactivity and biological activity not seen in similar compounds. The combination of these functional groups can enhance its potential as a versatile scaffold in drug discovery and other scientific research applications.

Properties

IUPAC Name

5-nitro-2-pyrrolidin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c9-7-6(13(14)15)5-10-8(11-7)12-3-1-2-4-12/h5H,1-4H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSCQRMHTTVJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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